JHU395: A Technical Guide to a Novel Prodrug for Glutamine Antagonism in Oncology
JHU395: A Technical Guide to a Novel Prodrug for Glutamine Antagonism in Oncology
Abstract
The metabolic reprogramming of cancer cells, particularly their dependence on glutamine, represents a significant vulnerability that can be exploited for therapeutic intervention.[1][2][3][4] This guide provides an in-depth technical overview of JHU395, a novel, orally bioavailable prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[5][6] JHU395 is engineered to overcome the limitations of its parent compound by offering enhanced tissue penetration, particularly into the central nervous system, and a more favorable toxicity profile.[7][8] We will explore the foundational role of glutamine in cancer metabolism, the rationale for glutamine antagonism, the innovative prodrug design of JHU395, its mechanism of action at the molecular level, and key preclinical data in relevant cancer models. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
The Central Role of Glutamine in Cancer Metabolism: More Than Just a Building Block
Rapidly proliferating cancer cells have a voracious appetite for nutrients to fuel their growth and division.[1][4] While glucose has long been recognized as a primary energy source, glutamine has emerged as a critical substrate that supports multiple anabolic and bioenergetic pathways essential for tumorigenesis.[2][3][9] This "glutamine addiction" is a hallmark of many cancers and is driven by the upregulation of oncogenes like c-MYC.[2][3]
Glutamine's contributions to cancer cell proliferation are multifaceted:
-
Anaplerosis and Energy Production: Glutamine is a primary source for replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This is crucial for generating ATP and providing precursors for biosynthesis.[2][9]
-
Biosynthesis of Macromolecules: The carbon and nitrogen from glutamine are essential for the synthesis of nucleotides (purines and pyrimidines), non-essential amino acids, and hexosamines.[4][9]
-
Redox Homeostasis: Glutamine metabolism plays a vital role in maintaining the cellular redox balance by contributing to the production of the antioxidant glutathione (GSH).[4][9]
This profound dependence on glutamine makes its metabolism an attractive target for cancer therapy.[1][4]
Visualizing Glutamine's Role in Cancer Metabolism
Caption: Central role of glutamine in cancer cell metabolism.
JHU395: A Prodrug Strategy to Enhance Glutamine Antagonism
The concept of glutamine antagonism is not new. The parent compound of JHU395, 6-diazo-5-oxo-L-norleucine (DON), is a potent, irreversible inhibitor of multiple glutamine-utilizing enzymes.[10] However, its clinical development has been hampered by significant dose-limiting gastrointestinal (GI) toxicities, as the GI tract is also highly dependent on glutamine.[10]
JHU395 was designed as a prodrug to circumvent these limitations.[5][11] It is a lipophilic derivative of DON, featuring (phenyl(pivaloyloxy)methoxy)carbonyl and isopropyl ester modifications.[5] This design has several key advantages:
-
Plasma Stability: JHU395 remains largely intact and inert in the plasma, minimizing systemic exposure to the active drug, DON.[5]
-
Enhanced Tissue Penetration: Its increased lipophilicity allows for improved permeation across cell membranes and the blood-brain barrier.[7][8]
-
Preferential Activation in the Tumor Microenvironment: JHU395 is designed to be converted to its active form, DON, by tumor-enriched hydrolases, such as carboxylesterases, which are often overexpressed in cancer cells.[12][13][14][15][16] This targeted activation concentrates the cytotoxic effects within the tumor while sparing normal tissues.
Mechanism of JHU395 Activation
Caption: Prodrug activation mechanism of JHU395.
Molecular Mechanism of Action: Broad-Spectrum Inhibition of Glutamine-Utilizing Enzymes
Once converted to DON, JHU395 acts as a broad-spectrum antagonist of glutamine metabolism by irreversibly inhibiting a wide range of enzymes that utilize glutamine as a substrate.[10] This multi-pronged attack disrupts several critical metabolic pathways simultaneously. One of the most significantly impacted pathways is de novo purine biosynthesis.[7][10][17]
Metabolomic studies have shown that treatment with JHU395 leads to a significant accumulation of N-formylglycinamide ribonucleotide (FGAR), a key intermediate in the purine synthesis pathway.[10] This is a direct consequence of the inhibition of formylglycinamide ribonucleotide amidotransferase (FGARAT), a glutamine-dependent enzyme.
Preclinical Efficacy and Pharmacokinetics
JHU395 has demonstrated significant antitumor activity in various preclinical models, including malignant peripheral nerve sheath tumors (MPNST) and MYC-driven medulloblastoma.[5][7][8][18]
Comparative Efficacy of JHU395 and DON
| Cell Line | Cancer Type | IC50 (µM) - JHU395 | IC50 (µM) - DON | Reference |
| D283MED | Medulloblastoma | 2 | 6.6 | [7] |
| D425MED | Medulloblastoma | 0.25 | 2.3 | [7] |
| MED211 | Medulloblastoma | 0.33 | 8.9 | [7] |
| High-MYC Neural Stem Cells | - | 0.5 | - | [7] |
| Low-MYC Neural Stem Cells | - | 35 | - | [7] |
Pharmacokinetic Profile
Preclinical studies in mice have highlighted the favorable pharmacokinetic properties of JHU395.[7][18][19]
| Parameter | Value | Species | Dosing | Reference |
| Tumor Cmax (DON) | 1.8 nmol/g | Mouse | 1.2 mg/kg (oral) | [19] |
| Tumor-to-Plasma AUC Ratio (DON) | 2.5:1 | Mouse | 1.2 mg/kg (oral) | [19] |
| Brain-to-Plasma Ratio (DON) | 0.66 | Mouse | 5 or 20 mg/kg (IP) | [7] |
| Brain Concentration (DON) | 11.3 µM | Mouse | 20 mg/kg (IP) | [7] |
These data demonstrate that orally administered JHU395 effectively delivers the active drug, DON, to tumor tissues, including those in the brain, at concentrations sufficient to inhibit tumor growth, while minimizing systemic exposure.[7][18][19]
Experimental Protocols for Evaluating JHU395
This section provides standardized protocols for the preclinical evaluation of JHU395.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of JHU395 in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
JHU395 and DON (for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][13][14][20]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2][13][14][20]
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of JHU395 and DON in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing the various drug concentrations. Include vehicle-only control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][14]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[2][14]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using appropriate software.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of JHU395 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
JHU395 formulation for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer JHU395 (e.g., 1.2 mg/kg daily by oral gavage) to the treatment group and the vehicle to the control group for a specified duration (e.g., 14-21 days).[5][17]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, metabolomics).
Metabolomic Analysis by LC-MS
This protocol provides a framework for analyzing the metabolic effects of JHU395 treatment on cancer cells using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cancer cells treated with JHU395 or vehicle
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge
-
Lyophilizer
-
LC-MS system
Procedure:
-
Culture cells to ~80% confluency and treat with JHU395 or vehicle for the desired time.
-
Rapidly aspirate the culture medium and wash the cells with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol to the plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract using a lyophilizer.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS method optimized for polar metabolites.
-
Process the data to identify and quantify metabolites that are significantly altered by JHU395 treatment.
Experimental Workflow for Preclinical Evaluation of JHU395
Caption: A representative experimental workflow for the preclinical evaluation of JHU395.
Conclusion
JHU395 represents a promising next-generation glutamine antagonist that leverages a prodrug strategy to enhance therapeutic index. Its ability to achieve high concentrations in tumor tissues, including the brain, while minimizing systemic toxicity, makes it a compelling candidate for the treatment of glutamine-addicted cancers. The broad-spectrum inhibition of glutamine-utilizing enzymes, particularly those involved in purine biosynthesis, provides a robust mechanism for disrupting cancer cell proliferation. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of JHU395 in oncology.
References
- Wise, D. R., & Thompson, C. B. (2010). Glutamine addiction: a new therapeutic target in cancer. Trends in biochemical sciences, 35(8), 427–433.
- Hensley, C. T., Wasti, A. T., & DeBerardinis, R. J. (2013). Glutamine and cancer: cell biology, physiology, and clinical opportunities.
- Ni, N., Li, Q., Li, X., Peng, F., Ming, Y., Li, S., & Liu, L. (2023). Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer. Frontiers in oncology, 13, 1123513.
- Cluntun, A. A., & Locasale, J. W. (2018). Glutamine metabolism in cancer: understanding the heterogeneity. Trends in cancer, 4(12), 766-776.
- Deberardinis, R. J., & Cheng, T. (2010). Q's next: the diverse functions of glutamine in metabolism, cell biology and cancer. Oncogene, 29(3), 313-324.
- Xu, G., Zhang, W., Ma, M., & Staudinger, J. L. (2002). Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of irinotecan. Clinical cancer research, 8(8), 2605–2611.
- Laizure, S. C., Herring, V. L., & Parker, R. B. (2013). Human carboxylesterases: a comprehensive review. Acta pharmaceutica Sinica. B, 3(2), 69–80.
- Morton, C. L., Wierdl, M., & Potter, P. M. (2003). Carboxylesterases Expressed in Human Colon Tumor Tissue and Their Role in CPT-11 Hydrolysis. Clinical Cancer Research, 9(14), 5279-5286.
- Pham, K., Maxwell, M. J., Sweeney, H., Alt, J., Rais, R., Slusher, B. S., Eberhart, C. G., & Raabe, E. H. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Journal of neuropathology and experimental neurology, 80(4), 336–344.
- Lemberg, K. M., Zhao, L., Wu, Y., Veeravalli, V., Alt, J., Aguilar, J. M. H., Dash, R. P., Lam, J., Tenora, L., Rodriguez, C., Nedelcovych, M. T., Brayton, C., Majer, P., Blakeley, J. O., Rais, R., & Slusher, B. S. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. Molecular cancer therapeutics, 19(2), 397–408.
- Lemberg, K. M., Zhao, L., Wu, Y., et al. (2019). The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor. Molecular Cancer Therapeutics, 19(2), 397-408.
-
Oreate. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]
- Characterization of inhibitors of specific carboxylesterases: Development of carboxylesterase inhibitors for translational application. (2004). Molecular Cancer Therapeutics, 3(10), 1267-1274.
- Unsal, O., & Kolemen, S. (2022). Selective detection of carboxylesterase 2 activity in cancer cells using an activity-based chemiluminescent probe. Chemical communications (Cambridge, England), 58(77), 10816–10819.
- Pham, K., Maxwell, M., Sweeney, H., Alt, J., Rais, R., Slusher, B. S., Eberhart, C. G., & Raabe, E. H. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. Research Square.
- Zhang, J., Wang, Y., & Li, S. (2024, July 31).
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Scott, D. A., Richardson, A. D., & Lemoff, A. (2018). Analysis of Melanoma Cell Glutamine Metabolism by Stable Isotope Tracing and Gas Chromatography-Mass Spectrometry. In Metabolomics (pp. 141-155). Humana Press, New York, NY.
-
CytomX Therapeutics. (2019, October 28). The multifaceted roles of tumor-associated proteases and harnessing their activity for prodrug activation. Retrieved from [Link]
- Lemberg, K. M., Wu, Y., Alt, J., Zhao, L., Gadiano, A. J., Rodriguez, C., Rais, R., Majer, P., Blakeley, J., & Slusher, B. (2018). Novel prodrugs of the glutamine antagonist 6-diazo-5-oxo-norleucine (DON) as treatment for malignant peripheral nerve sheath tumor. Neuro-Oncology, 20(suppl_6), vi143-vi143.
- Pham, K., Maxwell, M. J., Sweeney, H., Alt, J., Rais, R., Slusher, B. S., Eberhart, C. G., & Raabe, E. H. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis.
- Lemberg, K. M., Zhao, L., Wu, Y., Veeravalli, V., Alt, J., Aguilar, J. M. H., Dash, R. P., Lam, J., Tenora, L., Rodriguez, C., Nedelcovych, M. T., Brayton, C., Majer, P., Blakeley, J. O., Rais, R., & Slusher, B. S. (2019). The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor. Molecular cancer therapeutics, 19(2), 397-408.
- Tsume, Y., & Amidon, G. L. (2012). Prodrug enzymes and their applications in image-guided therapy of cancer. Advanced drug delivery reviews, 64(13), 1337–1352.
- Pham, K., Maxwell, M. J., Sweeney, H., Alt, J., Rais, R., Slusher, B. S., Eberhart, C. G., & Raabe, E. H. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. PubMed.
-
Synapse. (2023, December 1). JHU-395. Retrieved from [Link]
-
Johns Hopkins Medicine. (2021, May 20). Targeting Abnormal Cell Metabolism Shows Promise for Treating Aggressive Pediatric Brain Tumors. Retrieved from [Link]
- Pham, K., Maxwell, M. J., Sweeney, H., Alt, J., Rais, R., Slusher, B. S., Eberhart, C. G., & Raabe, E. H. (2021). Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis. PMC.
- Lemberg, K. M., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor.
- Lemberg, K. M., Zhao, L., Wu, Y., et al. (2020). The Novel Glutamine Antagonist Prodrug JHU395 Has Antitumor Activity in Malignant Peripheral Nerve Sheath Tumor. Molecular Cancer Therapeutics.
-
Oreate. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]
- Luo, W., & Wehrens, X. H. (2013). Example Pathview graphs: (a) Graphviz view on a canonical signaling...
-
Contentful. (2018, May 4). Graphviz example: How to visualize structured content. Retrieved from [Link]
-
Towards Data Science. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved from [Link]
- Kaelin, W. G., Jr. (2015). Drawing graphs with dot. Graphviz.
-
The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]
Sources
- 1. Glutamine Addiction: A New Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Glutamine and cancer: cell biology, physiology, and clinical opportunities [jci.org]
- 3. Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamine Addiction and Therapeutic Strategies in Lung Cancer [mdpi.com]
- 10. The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dracenpharma.com [dracenpharma.com]
- 12. Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. JHU-395 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. cytomx.com [cytomx.com]
